molecular formula C9H17N3OS B10831249 Norbiotinamine

Norbiotinamine

Cat. No.: B10831249
M. Wt: 215.32 g/mol
InChI Key: KRWAZHNVQMITHZ-FXQIFTODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Norbiotinamine can be synthesized by coupling biotin with a carboxylic group of amino acids. For instance, this compound is coupled with the NHS ester of N-Boc-glutamic acid γ-benzyl ester. The resulting norbiotinylamide of γ-glutamic acid, obtained after deprotection, is similar to biocytin but has a shorter aliphatic chain and an inverted amide bond .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the coupling reaction, purification, and deprotection steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Norbiotinamine primarily undergoes substitution reactions. It can be coupled with a carboxylic group of amino acids to form inverse peptides .

Common Reagents and Conditions:

  • NHS ester of N-Boc-glutamic acid γ-benzyl ester
  • Deprotection agents

Major Products: The major product formed from these reactions is the norbiotinylamide of γ-glutamic acid, which has a shorter aliphatic chain and an inverted amide bond compared to biocytin .

Mechanism of Action

Norbiotinamine exerts its effects by coupling with a carboxylic group of amino acids to form inverse peptides. This coupling results in an amide linkage oriented in the opposite direction compared to biotin. The molecular targets and pathways involved include biotin-binding proteins and their interactions within biological systems .

Comparison with Similar Compounds

  • Biotin
  • Biocytin (biotin lysine)

Comparison: Norbiotinamine is unique in that it forms inverse peptides with an amide linkage oriented in the opposite direction compared to biotin and biocytin. This unique property makes it valuable in specific scientific research applications where inverse peptide formation is required .

Biological Activity

Norbiotinamine, a biotin analog, has garnered attention for its potential biological activities, particularly in therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound (CAS#: 173401-47-3) is a derivative of biotin, distinguished by its ability to participate in various biochemical reactions, particularly those involving amino acids. Its structure allows for unique coupling reactions that can lead to the formation of inverse peptides, which are useful in drug delivery systems and targeting specific cellular pathways .

2. Synthesis and Characterization

The synthesis of this compound typically involves a Curtius rearrangement of biotin. Various methods have been reported, with one efficient approach utilizing diphenylphosphoryl azide in a solvent system that promotes high yields . The characterization of this compound is often performed using techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC), confirming its purity and structural integrity.

Table 1: Synthesis Methods for this compound

MethodYield (%)Key Features
Curtius rearrangement~50Efficient conversion from biotin
DMF solvent system54Improved solubility and reaction conditions
TFA:dichloromethane hydrolysisN/AUsed for product purification

3. Biological Activity

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

3.1. Antibacterial Activity
Research has demonstrated that this compound and its analogs can inhibit biotin protein ligases (BPLs) in bacteria such as Staphylococcus aureus and Escherichia coli. These inhibitors show potent activity with IC50 values below 100 nM, indicating their potential as new antibiotic agents . The mode of action is primarily through the inhibition of BPL, which is crucial for bacterial growth and survival.

3.2. Targeting Inflammatory Diseases
this compound has been explored for its ability to target inflammatory diseases characterized by the overexpression of vascular cell adhesion molecule-1 (VCAM-1). It can be conjugated with nanoparticles or liposomes to enhance drug delivery to affected tissues, thus improving therapeutic outcomes in conditions like atherosclerosis and multiple sclerosis .

Table 2: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntibacterialInhibition of biotin protein ligases
Anti-inflammatoryTargeting VCAM-1 via conjugated delivery systems
Cancer therapyDelivery of drugs to tumor sites

4. Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

4.1. Atherosclerosis Treatment
In a study involving animal models, this compound-conjugated nanoparticles demonstrated significant targeting ability towards inflamed endothelium, leading to reduced lesion formation in atherosclerosis models . This suggests its potential as a therapeutic agent in cardiovascular diseases.

4.2. Antibacterial Efficacy
A series of experiments conducted on clinical isolates showed that this compound derivatives exhibited MIC values ranging from 2–16 μg/mL against S. aureus, showcasing their potential as effective antibacterial agents against resistant strains .

5. Conclusion

This compound presents a promising avenue for research due to its diverse biological activities and potential therapeutic applications. Its ability to inhibit bacterial growth and target inflammatory diseases positions it as a valuable compound in drug development. Future research should focus on optimizing its synthesis and exploring additional applications in medicine.

Properties

Molecular Formula

C9H17N3OS

Molecular Weight

215.32 g/mol

IUPAC Name

(3aS,4S,6aR)-4-(4-aminobutyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C9H17N3OS/c10-4-2-1-3-7-8-6(5-14-7)11-9(13)12-8/h6-8H,1-5,10H2,(H2,11,12,13)/t6-,7-,8-/m0/s1

InChI Key

KRWAZHNVQMITHZ-FXQIFTODSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCN)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCN)NC(=O)N2

Origin of Product

United States

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